1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is an organic compound characterized by the presence of two nitrophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine typically involves the following steps:
Nitration of Phenyl Acetyl Chloride: The initial step involves the nitration of phenyl acetyl chloride to introduce nitro groups at the para positions.
Formation of Piperazine Derivative: The nitrated phenyl acetyl chloride is then reacted with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: Formation of 1-(4-aminophenyl)-4-[(4-aminophenyl)acetyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of nitro groups and the piperazine ring influences its reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the acetyl group, making it less complex.
4-(4-Nitrophenyl)acetylpiperazine: Similar structure but with different substitution patterns.
Uniqueness: 1-(4-Nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine is unique due to the presence of both nitrophenyl and acetyl groups attached to the piperazine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(13-14-1-3-16(4-2-14)21(24)25)20-11-9-19(10-12-20)15-5-7-17(8-6-15)22(26)27/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKBDMGSPIEJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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